Trimethyl(1-sulfanylethyl)azanium

描述

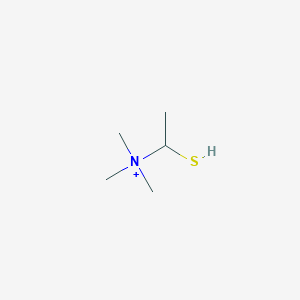

Structure

3D Structure

属性

CAS 编号 |

625-00-3 |

|---|---|

分子式 |

C5H14NS+ |

分子量 |

120.24 g/mol |

IUPAC 名称 |

trimethyl(2-sulfanylethyl)azanium |

InChI |

InChI=1S/C5H13NS/c1-6(2,3)4-5-7/h4-5H2,1-3H3/p+1 |

InChI 键 |

VFUGTBZQGUVGEX-UHFFFAOYSA-O |

SMILES |

CC([N+](C)(C)C)S |

规范 SMILES |

C[N+](C)(C)CCS |

产品来源 |

United States |

准备方法

Reaction Mechanism and Conditions

- Step 1 : Trimethylamine (N(CH3)3) reacts with 2-bromoethyl mercaptan in anhydrous chloroform at 40–50°C.

- Step 2 : The reaction mixture is maintained for 4 hours to ensure complete quaternization, followed by filtration and washing with absolute chloroform to isolate the product.

Challenges :

- 2-Bromoethyl mercaptan is highly reactive, necessitating inert atmospheres and low temperatures to minimize side reactions.

- Yields are moderate (45–58%) due to competing nucleophilic attacks by the thiol group on the alkyl halide.

Protection-Deprotection Strategy via Silylation

To mitigate thiol reactivity, a protection-deprotection approach is employed, inspired by silylation techniques in organosilicon chemistry.

Synthetic Pathway

Thiol Protection :

Activation of Hydroxyl Group :

- The hydroxyl group is converted to a tosylate (TMS-S-CH2CH2-OTs) using tosyl chloride in pyridine.

Quaternization :

Deprotection :

Advantages :

- Silylation suppresses thiol oxidation and side reactions, improving overall yield (68–85%).

- Compatible with scalable production due to standardized siloxane chemistry.

Substitution from Choline Derivatives

This method modifies choline (trimethyl(2-hydroxyethyl)ammonium) by replacing the hydroxyl group with a thiol.

Procedure

Tosylation of Choline :

Thiol Displacement :

Limitations :

- Tosylation requires anhydrous conditions to prevent hydrolysis.

- Displacement efficiency depends on the leaving group’s aptitude, with iodides offering faster kinetics than tosylates.

Thiol-Ene Addition to Vinyl Ammonium Salts

Though less conventional, thiol-ene chemistry offers a radical-mediated route. A vinyl-substituted quaternary ammonium salt (e.g., trimethyl(vinyl)ammonium bromide) reacts with thiols via anti-Markovnikov addition.

Implementation

- Substrate : Trimethyl(vinyl)ammonium bromide.

- Thiol Source : Hydrogen sulfide or alkyl thiols.

- Conditions : UV initiation or thermal activation with azobisisobutyronitrile (AIBN).

Outcome :

- Yields are variable (30–62%), with side products arising from radical recombination.

- Requires stringent control over stoichiometry and reaction time.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Direct Alkylation | 45–58 | Simple one-step process | Unstable intermediates, side reactions |

| Protection-Deprotection | 68–85 | High purity, scalable | Multi-step synthesis, silylation overhead |

| Choline Substitution | 47–84 | Utilizes inexpensive choline precursors | Slow displacement kinetics |

| Thiol-Ene Addition | 30–62 | Radical-mediated specificity | Requires specialized initiators, moderate yields |

Industrial and Laboratory-Scale Considerations

Solvent Systems

化学反应分析

Types of Reactions: Trimethyl(1-sulfanylethyl)azanium undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the thiol group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Substitution: Reagents such as alkyl halides can be used in substitution reactions.

Major Products:

Oxidation: Formation of disulfides.

Substitution: Formation of alkylated products.

科学研究应用

Trimethyl(1-sulfanylethyl)azanium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds.

Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.

作用机制

The mechanism of action of trimethyl(1-sulfanylethyl)azanium involves its interaction with cholinesterase enzymes. The compound acts as a substrate for these enzymes, leading to the formation of a colored product that can be measured spectrophotometrically. This property makes it valuable in biochemical assays for detecting and quantifying cholinesterase activity .

相似化合物的比较

Acetylthiocholine Iodide (2-acetylsulfanylethyl(trimethyl)azanium iodide)

- CAS : 1866-15-5

- Molecular Formula: C₇H₁₆INOS

- Molecular Weight : 289.18 g/mol

- Applications : Widely used as a substrate for acetylcholinesterase (AChE) in enzyme activity assays. The acetyl group in its structure allows hydrolysis by AChE, releasing thiocholine, which reacts with chromogenic agents for spectrophotometric detection .

- Key Difference : The acetylated sulfur group reduces reactivity compared to free thiocholine, making it more stable for enzymatic studies.

Hexadecyl(trimethyl)azanium Bromide (Cetrimonium Bromide)

- CAS : 57-09-0 (implied from )

- Molecular Formula : C₁₉H₄₂BrN

- Molecular Weight : 364.45 g/mol

- Applications : A cationic surfactant and antiseptic agent in pharmaceuticals and cosmetics. Its long alkyl chain enhances micelle formation, enabling solubilization of hydrophobic compounds .

- Key Difference : The hexadecyl chain confers surfactant properties, unlike the shorter sulfanylethyl group in thiocholine.

Choline Bicarbonate (2-hydroxyethyl(trimethyl)azanium hydrogen carbonate)

- CAS : 78-73-9

- Molecular Formula: C₆H₁₅NO₄

- Molecular Weight : 165.19 g/mol

- Applications : Used in pharmaceuticals and nutraceuticals as a choline source. The bicarbonate counterion improves solubility in aqueous systems .

- Key Difference : The hydroxyethyl group and bicarbonate ion make it less reactive in redox reactions compared to thiocholine.

2-Hydroxypropyl(trimethyl)azanium 5-Methylheptanoate

- CAS: Not explicitly provided (referenced in )

- Molecular Formula: C₁₃H₂₉NO₃ (inferred from structure)

- Applications: Primarily for industrial use, likely as an ionic liquid or phase-transfer catalyst. The branched ester group (5-methylheptanoate) enhances lipophilicity .

- Key Difference : The ester functional group and branched chain differentiate its physicochemical behavior from thiocholine’s thiol group.

Comparative Data Table

Research Findings and Functional Insights

Reactivity in Analytical Chemistry

This compound outperforms choline derivatives in SERS applications due to its thiol group, which binds strongly to silver nanoparticles, enhancing signal intensity for pesticide detection . In contrast, acetylthiocholine iodide’s acetyl group requires enzymatic cleavage to release thiocholine, limiting its direct use in SERS but making it ideal for kinetic enzyme assays .

Structural Modifications and Solubility

The hydroxypropyl and ester groups in 2-hydroxypropyl(trimethyl)azanium 5-methylheptanoate increase its solubility in organic solvents, contrasting with thiocholine’s preference for polar solvents .

生物活性

Trimethyl(1-sulfanylethyl)azanium, commonly known as thiocholine, is a quaternary ammonium compound that has gained attention in biochemical and pharmacological research due to its significant biological activities. This article explores its biological activity, mechanisms of action, and relevance in various biochemical pathways.

Chemical Structure and Properties

Thiocholine is characterized by the presence of a sulfur atom, which distinguishes it from other similar compounds like acetylcholine. Its chemical formula is , and it features a trimethylammonium group attached to a sulfanylethyl chain. This structure enables thiocholine to participate in various biochemical reactions, particularly those involving neurotransmission.

Biological Activity Overview

Thiocholine exhibits several biological activities primarily through its interactions with enzymes related to neurotransmission. Key aspects of its biological activity include:

- Cholinesterase Substrate : Thiocholine acts as a substrate for cholinesterases, enzymes that hydrolyze acetylcholine, thereby regulating neurotransmitter levels in the synaptic cleft. Inhibition of cholinesterases can lead to increased thiocholine levels, which may have implications for neurodegenerative diseases such as Alzheimer's disease.

- Oxidative Stress and Redox Reactions : Thiocholine participates in redox reactions, contributing to cellular signaling pathways and potentially influencing oxidative stress responses. This property makes it relevant in studies focusing on cellular health and disease mechanisms.

- Neuroprotective Effects : Some studies suggest that thiocholine may have neuroprotective effects due to its ability to modulate cholinergic signaling and reduce oxidative damage in neuronal cells.

The biological activity of thiocholine can be attributed to several mechanisms:

- Enzyme Interaction : As a substrate for cholinesterases, thiocholine's interaction with these enzymes is crucial for maintaining acetylcholine homeostasis. Elevated levels of thiocholine can enhance cholinergic signaling, which is essential for cognitive functions.

- Antioxidant Properties : Thiocholine's ability to engage in redox reactions suggests that it may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

Case Studies and Research Findings

Recent studies have highlighted the significance of thiocholine in various contexts:

- Neurodegenerative Disease Models : In models of Alzheimer's disease, thiocholine demonstrated potential benefits by increasing acetylcholine levels through cholinesterase inhibition, thus improving cognitive functions in animal studies.

- Oxidative Stress Studies : Research indicated that thiocholine could mitigate oxidative damage in neuronal cells exposed to harmful agents, showcasing its protective role against neurotoxicity .

- Biochemical Assays : Thiocholine is frequently used in enzyme assays due to its reactivity with chromogenic agents like 5,5'-dithiobis(2-nitrobenzoic acid), allowing for quantitative measurement of cholinesterase activity.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of thiocholine compared to related compounds:

| Compound | Structure/Functionality | Unique Features |

|---|---|---|

| Acetylthiocholine | Acetylated form of thiocholine | Serves as a substrate for cholinesterases |

| Choline | Quaternary ammonium compound | Precursor to thiocholine; lacks sulfur |

| Glutathione | Tripeptide containing sulfur | Antioxidant properties; involved in detoxification |

| Cysteine | Amino acid containing thiol group | Plays roles in protein synthesis and detoxification |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Trimethyl(1-sulfanylethyl)azanium, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves quaternization of tertiary amines with alkyl halides or sulfhydryl-containing reagents. For example, analogous compounds like cetrimide (trimethyl(tetradecyl)azanium bromide) are synthesized via alkylation of tertiary amines using bromoalkanes under reflux in polar solvents (e.g., ethanol) . Optimization of reaction time (12–24 hours) and stoichiometric ratios (e.g., 1:1.2 amine-to-alkylating agent) is critical to achieving >85% yields. Characterization via H NMR and mass spectrometry confirms structural integrity .

Q. How can this compound be characterized to confirm its structural and ionic properties?

- Methodology :

- Spectroscopy : H NMR (DO solvent) identifies methyl groups (δ 3.1–3.3 ppm) and sulfanylethyl protons (δ 2.5–2.8 ppm). FT-IR confirms S–H stretching (~2550 cm) and quaternary ammonium bands (~1450 cm) .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak (e.g., [M] at m/z 145.134 for related azanium derivatives) .

- Ion Chromatography : Quantifies counterion purity (e.g., bromide or iodide) using conductivity detection .

Advanced Research Questions

Q. What experimental parameters optimize the use of this compound in enzyme-coupled assays for pesticide detection?

- Methodology : In surface-enhanced Raman scattering (SERS)-based detection of omethoate, this compound derivatives (e.g., acetylthiocholine iodide) act as enzyme substrates. Key parameters include:

- Enzyme Activity : Acetylcholinesterase (AchE) concentration (5 μg/mL) and incubation time (15 min at 37°C) to maximize hydrolysis .

- Probe Stability : Au nanoparticle size (20–40 nm) and Victoria Blue B (VBB) concentration (0.25 μmol/L) enhance SERS signal-to-noise ratios .

- Calibration : Linear detection ranges (3.5–403.5 ng/L omethoate) require rigorous validation against matrix effects (e.g., co-existing ions) .

Q. How do contradictory data on this compound’s enzyme inhibition kinetics arise, and how can they be resolved?

- Analysis : Discrepancies in IC values may stem from:

- Substrate Purity : Impurities in acetylthiocholine iodide (>95% purity required) alter AchE inhibition rates .

- Assay Conditions : pH variations (optimum 7.4) or temperature fluctuations (±0.5°C tolerance) affect enzymatic activity .

- Resolution : Standardize protocols using reference inhibitors (e.g., paraoxon) and validate via LC-MS/MS to confirm analyte stability .

Q. What advanced techniques enable the study of this compound’s interactions with biomacromolecules?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions (e.g., with acetylcholinesterase) using software like GROMACS, parameterizing force fields for sulfhydryl and quaternary ammonium groups .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities () and thermodynamic profiles (ΔH, ΔS) .

- X-ray Crystallography : Co-crystallization with target enzymes (e.g., AchE) reveals binding modes, though radiation damage to sulfhydryl groups requires cryogenic conditions .

Methodological Design & Validation

Q. How can researchers design robust quality control protocols for this compound in analytical workflows?

- Protocol :

- Batch Testing : Use HPLC-UV (C18 column, 220 nm detection) to assess purity (>98%) and stability under storage (-20°C, desiccated) .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify hydrolysis-prone batches .

- Reference Standards : Cross-validate against certified materials (e.g., NIST-traceable acetylthiocholine iodide) .

Q. What strategies mitigate interference from this compound degradation products in environmental samples?

- Approach :

- Sample Pretreatment : Solid-phase extraction (C18 cartridges) removes hydrophobic interferents .

- Derivatization : React degradation byproducts (e.g., thiocholine) with Ellman’s reagent (DTNB) for spectrophotometric quantification .

- Matrix-Matched Calibration : Prepare standards in analyte-free environmental matrices (e.g., soil extracts) to correct for recovery losses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。